4-Bromo-1-(difluoromethyl)-2-fluorobenzene
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Overview
Description
4-Bromo-1-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a fluorinated aromatic compound that features a bromine atom, a difluoromethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ similar catalytic processes as those used in laboratory settings but are optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds with this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield a variety of substituted benzene derivatives .
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-2-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in catalytic reactions, it may act as a substrate that undergoes transformation through the catalytic cycle. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(difluoromethyl)-2-methoxybenzene: This compound has a methoxy group instead of a fluorine atom, leading to different chemical properties and reactivity.
1-Bromo-4-(difluoromethyl)benzene: Lacks the additional fluorine atom, which affects its chemical behavior and applications.
Uniqueness
4-Bromo-1-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTTUKLMUOEXBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375608 |
Source
|
Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749932-17-0 |
Source
|
Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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